Orthogonal Deprotection Selectivity: Z-Dap(Boc)-OH vs. Boc-Dap(Z)-OH
Z-Dap(Boc)-OH provides a critical orthogonal protection scheme where the α-amine is protected by a hydrogenolyzable Z group and the β-amine by an acid-labile Boc group. This is the inverse protection pattern of Boc-Dap(Z)-OH (CAS 65710-57-8), which has Boc on the α-amine and Z on the β-amine. This specific regiochemistry dictates the order in which amine functionalities can be unmasked during peptide chain assembly, making the choice between these two regioisomers non-interchangeable in synthetic protocols [1].
| Evidence Dimension | Regiochemistry of Protecting Groups |
|---|---|
| Target Compound Data | α-amine: Z (hydrogenolyzable); β-amine: Boc (acid-labile) |
| Comparator Or Baseline | Boc-Dap(Z)-OH: α-amine: Boc (acid-labile); β-amine: Z (hydrogenolyzable) |
| Quantified Difference | Inverse regiochemistry |
| Conditions | Chemical structure analysis |
Why This Matters
Procurement of the correct regioisomer is essential; using the inverse regioisomer will result in deprotection of the wrong amine at the intended synthetic step, compromising the entire peptide sequence.
- [1] PubChem. (n.d.). Boc-Dap(Z)-OH (CID 4115416). View Source
